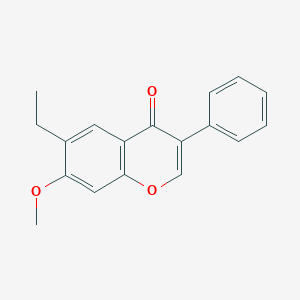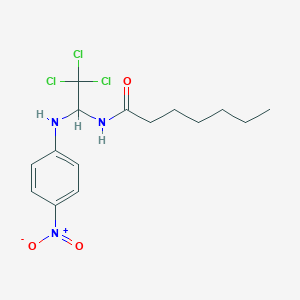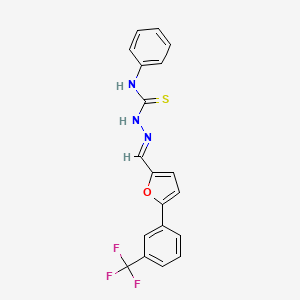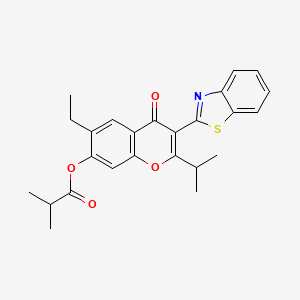
6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its potential biological and pharmaceutical activities, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a three-component reaction where a chromone derivative is formed through the cyclization of an intermediate . The reaction conditions often involve the use of catalysts such as lipase in ionic liquids to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methoxy-3-phenyl-4H-chromen-4-one: This compound shares a similar chromone structure but lacks the ethyl group at the 6th position.
6-methoxy-2-phenyl-4H-chromen-4-one: This compound has a methoxy group at the 6th position instead of the 7th.
Uniqueness
6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C18H16O3 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
6-ethyl-7-methoxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-3-12-9-14-17(10-16(12)20-2)21-11-15(18(14)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
QKSHDVYZOLGMTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11984827.png)
![2-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]acetamide](/img/structure/B11984832.png)
![3-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984842.png)

![2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide](/img/structure/B11984849.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984862.png)
![Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11984867.png)
